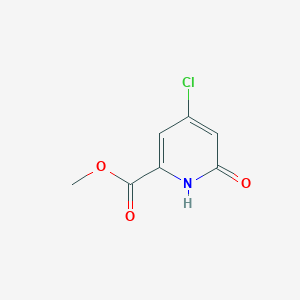

Methyl 4-chloro-6-hydroxypicolinate

Description

Methyl 4-chloro-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring

Properties

Molecular Formula |

C7H6ClNO3 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

methyl 4-chloro-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |

InChI Key |

FNUVFUDZZWXUBB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=O)N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-6-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl 6-hydroxypicolinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: Methyl 6-hydroxypicolinate

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-hydroxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating

Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions

Reduction: Reducing agents (LiAlH4), anhydrous conditions

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Ketones or aldehydes

Reduction: Dechlorinated or dehydroxylated products

Scientific Research Applications

Methyl 4-chloro-6-hydroxypicolinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other picolinic acid derivatives.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-hydroxypicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its structural similarity to picolinic acid allows it to bind to metal ions, potentially disrupting metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Methyl 4-chloro-6-hydroxypicolinate can be compared to other picolinic acid derivatives, such as:

Methyl 6-hydroxypicolinate: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.

4-Chloro-2-picolinic acid: Similar structure but lacks the methyl ester group, affecting its solubility and reactivity.

6-Chloropicolinic acid: Contains a chlorine atom at the 6-position instead of the 4-position, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 4-chloro-6-hydroxypicolinate (MCHP) is a compound with notable biological activity that has garnered interest in various fields, particularly in pharmacology and agrochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MCHP has the molecular formula C₇H₆ClNO₃ and a molecular weight of 177.58 g/mol. Its structure features a hydroxypyridine moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 177.58 g/mol |

| CAS Number | 72212219 |

| Solubility | Soluble in organic solvents |

MCHP's biological activity is primarily attributed to its interaction with various molecular targets. It acts as a ligand for specific receptors and enzymes, modulating their functions. The compound's mechanism involves:

- Binding to Enzymes : MCHP can inhibit certain enzymes, affecting metabolic pathways.

- Receptor Interaction : It may bind to receptors involved in cell signaling, influencing cellular responses.

Biological Activities

Research has demonstrated several biological activities associated with MCHP:

- Antimicrobial Activity : MCHP exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Herbicidal Properties : Studies have shown that MCHP can inhibit the growth of certain plant species, indicating its potential as an herbicide.

- Cytotoxic Effects : Preliminary studies suggest that MCHP may induce cytotoxicity in cancer cell lines, warranting further investigation into its anticancer potential.

Antimicrobial Activity

A study conducted by indicated that MCHP demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics.

Herbicidal Effects

Research published in MDPI highlighted that MCHP inhibited root growth in Arabidopsis thaliana with an IC50 value of approximately 25 µM. This suggests its potential utility in agricultural applications as a selective herbicide .

Cytotoxicity in Cancer Research

In vitro studies revealed that MCHP exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspases, indicating a potential mechanism for its anticancer properties .

Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.